molecular formula C13H12O2 B2998444 2-(3-Hydroxymethylphenyl)phenol CAS No. 773872-43-8

2-(3-Hydroxymethylphenyl)phenol

Cat. No.: B2998444
CAS No.: 773872-43-8
M. Wt: 200.237
InChI Key: MPZUGBQFZWKEBS-UHFFFAOYSA-N
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Description

2-(3-Hydroxymethylphenyl)phenol is a phenolic compound of significant interest in chemical and pharmaceutical research. Phenolic compounds represent a major class of bioactive molecules extensively studied for their diverse properties, including serving as intermediates in synthesizing active pharmaceutical ingredients (APIs) . The structural motif of a phenol group adjacent to a hydroxymethyl-substituted benzene ring places this compound within a broader family of polyphenols, which are recognized for their role as antimicrobial agents . Its specific molecular architecture suggests potential utility in the exploration of structure-activity relationships, particularly in the development of novel compounds with antiproliferative or other bioactive properties, as seen with other synthetic phenolic derivatives . Researchers value this compound as a versatile building block for further chemical functionalization. It is supplied as a high-purity material to ensure consistent performance in laboratory experiments. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all safe laboratory handling practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZUGBQFZWKEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Hydroxymethylphenyl Phenol and Its Analogues

Established Synthetic Pathways for Biphenyl (B1667301) Alcohols

The creation of biphenyl alcohols, which are characterized by two benzene (B151609) rings linked together with at least one hydroxyl group on each, can be achieved through various synthetic routes. These pathways often involve either the coupling of two separate aryl units or the functionalization of a pre-existing biphenyl scaffold.

Cross-Coupling Reactions for Biphenyl Formation

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Several named reactions are particularly important for the synthesis of biphenyls and their derivatives. researchgate.net These reactions typically employ a transition metal catalyst, most commonly palladium or nickel, to facilitate the coupling of an organometallic reagent with an organic halide. researchgate.net

The Suzuki-Miyaura coupling is a widely used method for creating the biphenyl core structure. nih.govnih.gov This reaction involves the palladium-catalyzed cross-coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide in the presence of a base. youtube.com Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov

For the synthesis of biphenyl alcohols, this could involve coupling a hydroxyphenylboronic acid with a halobenzene or vice versa. The reaction's functional group tolerance is a significant advantage, allowing for the presence of hydroxyl groups, often with appropriate protection, during the coupling process. nih.gov Research has demonstrated the successful synthesis of sterically hindered polychlorinated biphenyl derivatives using Suzuki coupling with yields significantly higher than those from Ullmann reactions. nih.gov

Table 1: Comparison of Yields for Suzuki vs. Ullmann Coupling in the Synthesis of Polychlorinated Biphenyls. nih.gov

Starting MaterialSuzuki Coupling Yield (%)Ullmann Coupling Yield (%)
Iodide 165-9820-38
Iodide 265-9820-38
Iodide 365-9820-38

This table illustrates the generally superior yields obtained with the Suzuki-Miyaura coupling compared to the Ullmann condensation for the synthesis of certain biphenyl derivatives.

Recent advancements have focused on developing more efficient catalyst systems, such as those utilizing palladium(II) acetate (B1210297) and specialized phosphine (B1218219) ligands, to improve yields and expand the substrate scope. researchgate.netacs.org For instance, the combination of CsF and Ag2O has been found to be essential for promoting the Suzuki-Miyaura coupling of inactive substrates like pentafluorophenylboronic acid. capes.gov.br

The Ullmann condensation is a classic method for forming aryl-aryl bonds, as well as aryl-ether and aryl-amine bonds, using copper as a catalyst. wikipedia.org The traditional Ullmann reaction involves the self-coupling of two molecules of an aryl halide in the presence of a copper-bronze alloy at high temperatures. nih.govorientjchem.org While effective, this method often requires harsh reaction conditions and can lead to the formation of byproducts. nih.gov

Modern variations of the Ullmann condensation utilize soluble copper catalysts and can be more efficient for cross-coupling different aryl halides. wikipedia.orgmdpi.com For instance, a novel class of diazonium salts has been used for photochemical aryl-aryl coupling without the need for a metal catalyst. researchgate.net Despite these improvements, the Ullmann reaction can be less efficient than palladium-catalyzed methods like the Suzuki coupling, especially for the synthesis of sterically hindered biphenyls. nih.gov

Other significant cross-coupling reactions for biphenyl synthesis include the Negishi, Kumada, and Stille couplings. researchgate.netnih.gov

Negishi Coupling: This reaction employs an organozinc reagent as the nucleophilic partner and a palladium or nickel catalyst. youtube.comorganic-chemistry.org It is known for its high functional group tolerance and the ability to form a wide range of C-C bonds. organic-chemistry.orgnih.gov The use of organozinc reagents, which are less reactive than Grignard reagents, allows for the presence of functional groups like esters and nitriles.

Kumada Coupling: The Kumada coupling was the first transition-metal-catalyzed cross-coupling reaction to be developed and utilizes a Grignard reagent (organomagnesium halide) and a palladium or nickel catalyst. youtube.comorganic-chemistry.org It is a cost-effective method for synthesizing unsymmetrical biaryls. organic-chemistry.org However, the high reactivity of Grignard reagents limits its compatibility with certain functional groups. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide, catalyzed by palladium. youtube.com This method is valued for its mild reaction conditions and tolerance of a wide variety of functional groups.

These cross-coupling reactions provide a versatile toolkit for chemists to construct the fundamental biphenyl framework of compounds like 2-(3-Hydroxymethylphenyl)phenol. The choice of a specific method often depends on the desired substitution pattern, functional group compatibility, and the availability of starting materials.

Direct Functionalization Strategies

An alternative approach to synthesizing biphenyl alcohols involves the direct functionalization of a pre-formed phenolic starting material. This is particularly useful for introducing substituents onto the aromatic rings.

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring, which can then be reduced to a hydroxymethyl group (-CH2OH). This two-step process is a viable route to hydroxymethyl-substituted biphenyl phenols.

Vilsmeier-Haack Reaction: This reaction uses a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride to formylate electron-rich aromatic compounds, including phenols. wikipedia.orgchemistrysteps.com The active electrophile is the Vilsmeier reagent, a chloroiminium salt. wikipedia.orgchemistrysteps.com The reaction typically occurs at the position para to the hydroxyl group unless it is blocked. jk-sci.com While versatile, the Vilsmeier-Haack reaction can sometimes be limited by the deactivating nature of the intermediate iminium species. researchgate.net

Duff Reaction: The Duff reaction is a formylation method specific to phenols and other highly activated aromatic compounds, using hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, often with glycerol (B35011) and glyceroboric acid. synarchive.comuni.eduthieme-connect.de This reaction preferentially directs formylation to the ortho position of the phenolic hydroxyl group. wikipedia.org Although it is a one-step process for introducing an aldehyde group, the Duff reaction is often noted for its low yields. ecu.edu However, modifications, such as the use of trimethylsilyl (B98337) chloride, have been shown to improve yields in some cases. ecu.edu

Table 2: Examples of Duff Reaction on Phenolic Compounds

Phenol (B47542) DerivativeProductNotes
PhenolSalicylaldehyde (B1680747)Ortho-formylation is favored. wikipedia.org
p-CresolDiformylcresolDiformylation is possible if both ortho positions are vacant. wikipedia.org
SyringolSyringaldehydeFormylation occurs para to the hydroxyl group. wikipedia.org
2-Naphthol2-hydroxy-1-naphthaldehydeYield can be improved with modified Duff reaction conditions. ecu.edu
p-Hydroxybiphenyl2-hydroxy-5-phenylbenzaldehydeGood yield reported. uni.edu

This table provides examples of the Duff reaction's application to various phenolic starting materials, highlighting the regioselectivity of the formylation.

Following the formylation of a biphenyl phenol precursor via either the Vilsmeier-Haack or Duff reaction, a subsequent reduction of the newly introduced aldehyde group to a hydroxymethyl group would yield the target compound, this compound, or its analogues. This reduction can be readily achieved using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. researchgate.net

Reduction of Aldehyde and Carboxylic Acid Precursors to Hydroxymethyl Groups

A common and effective method for producing the hydroxymethyl group in this compound is through the reduction of corresponding aldehyde or carboxylic acid precursors. This transformation is a fundamental process in organic synthesis.

The reduction of aldehydes to primary alcohols is a well-established reaction. libretexts.org For instance, ethanal can be reduced to ethanol (B145695). libretexts.org This type of reduction essentially adds a hydrogen atom to each end of the carbon-oxygen double bond. libretexts.org A variety of reducing agents can be employed for this purpose. Sodium borohydride (NaBH₄) is a frequently used reagent for the reduction of aldehydes and ketones. libretexts.org The reaction is typically conducted in an aqueous solution made alkaline with sodium hydroxide, or in an alcohol solvent like methanol (B129727) or ethanol. libretexts.org

Another powerful reducing agent is Lithium aluminum hydride (LiAlH₄). harvard.edu It is capable of reducing a wide range of functional groups, including aldehydes and carboxylic acids, to their corresponding alcohols. harvard.edu However, due to its high reactivity, it is less selective than sodium borohydride. harvard.edu Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide, is particularly effective for the reduction of carboxylic acids. harvard.edu

A general method for preparing phenolic alcohols involves the conversion of a precursor, such as 2-dimethylaminomethyl-3:5-dimethylphenol, to an acetoxy derivative, which is then reduced using lithium aluminium hydride. researchgate.net This process can also be applied to the corresponding aldehyde, which is reduced to confirm the structure of the resulting alcohol. researchgate.net

The choice of reducing agent and reaction conditions is critical to ensure high yield and selectivity, avoiding over-reduction or side reactions.

Petasis Reaction Applications in Phenol Synthesis

The Petasis reaction, also known as the Petasis-Borono-Mannich (PBM) reaction, is a versatile multi-component reaction that couples a carbonyl compound, an amine, and a boronic acid to form substituted amines. nih.govwikipedia.org This reaction has found significant applications in the synthesis of various complex molecules, including those with phenolic moieties.

A key advantage of the Petasis reaction is its tolerance of a wide range of functional groups, which allows for the synthesis of highly functionalized molecules. organic-chemistry.org For example, salicylaldehydes can react smoothly with secondary amines and boronic acids without the need for protecting the phenol group. organic-chemistry.org This is particularly relevant for the synthesis of analogues of this compound.

The reaction can be catalyzed by various acids or metals, and can even proceed without a catalyst under certain conditions. nih.gov For instance, a lanthanum-catalyzed Petasis reaction under microwave irradiation has been shown to produce tertiary amines in high yields. nih.gov Furthermore, the reaction can be performed in a solvent-free environment, which is advantageous from an environmental perspective. nih.gov

The Petasis reaction has been utilized in the synthesis of bioactive compounds, demonstrating its utility in medicinal chemistry and drug discovery. nih.gov Its ability to create stereocenters with high control makes it a powerful tool for asymmetric synthesis. wikipedia.org

Emerging and Novel Synthetic Routes for this compound

Recent advancements in synthetic organic chemistry have led to the development of new and innovative methods for the synthesis of complex molecules like this compound. These emerging routes often offer advantages in terms of efficiency, selectivity, and sustainability.

Metal-Catalyzed Cyclization and Rearrangement Strategies

Metal-catalyzed reactions are at the forefront of modern synthetic chemistry. Transition metals like palladium, copper, and rhodium can catalyze a wide array of transformations, including cyclization and rearrangement reactions that can be applied to the synthesis of biphenyl structures.

For instance, transition metal-catalyzed cyclization of 2-allylphenol (B1664045) has been shown to produce 2,3-dihydro-2-methylbenzofuran (B49830) without undergoing β-elimination, a common side reaction. researchmap.jp While not directly producing a biphenyl, this type of methodology demonstrates the power of metal catalysts to control reaction pathways and form complex cyclic structures.

Another example is the use of tetraethylammonium (B1195904) bromide to catalyze an intramolecular oxidative cyclization of salicylic (B10762653) acid derivatives. organic-chemistry.org This transition-metal-free approach provides access to 4H-benzo[d] nih.govmdpi.comdioxin-4-ones. organic-chemistry.org Such strategies, which involve the formation of new rings, can be adapted to construct the biphenyl core of the target molecule.

Convergent Synthesis Approaches for Densely Functionalized Biphenyls

Convergent synthesis is a strategy that involves the preparation of fragments of a target molecule separately, which are then joined together at a late stage. This approach is often more efficient than a linear synthesis for complex molecules.

For the synthesis of densely functionalized biphenyls, several cross-coupling reactions are particularly useful. The Suzuki-Miyaura coupling, for example, is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.gov This reaction is widely used for the synthesis of biphenyls and their derivatives. nih.gov

Other important cross-coupling reactions for biphenyl synthesis include the Negishi, Kumada, and Stille reactions, each utilizing different organometallic reagents. nih.govrsc.org These methods offer a high degree of control over the substitution pattern of the resulting biphenyl, allowing for the introduction of various functional groups. A one-pot procedure for preparing functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands involves the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. nih.gov

Selective Hydroxylation of Phenolic Structures

The direct and selective introduction of a hydroxyl group onto a phenolic ring is a challenging but highly desirable transformation. This can be a key step in the synthesis of polyhydroxylated biphenyls.

One approach involves the use of singlet molecular oxygen to selectively hydroxylate phenol at the para position to form hydroquinone (B1673460). nih.gov This method avoids the formation of other isomers like catechol and resorcinol. nih.gov

Enzymatic hydroxylation offers another route with high regioselectivity. researchgate.net Flavin-dependent monooxygenases, for example, can selectively introduce an oxygen atom into phenolic compounds. researchgate.net While the catalytic efficiency of many of these enzymes needs improvement for large-scale production, protein engineering and optimization of cofactor supply are promising strategies to overcome these limitations. researchgate.net

Heterogeneous catalysts, such as titanium-containing molecular sieves, have also been investigated for the hydroxylation of phenol using hydrogen peroxide as a green oxidant. mdpi.com These catalysts can exhibit high activity and selectivity towards the formation of hydroquinone and catechol. mdpi.com Furthermore, copper-based catalysts have been developed for the hydroxylation of aryl iodides to produce phenols under mild conditions. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. This involves a systematic study of various parameters such as temperature, pressure, solvent, catalyst loading, and reaction time.

For instance, in the synthesis of 2,3,6-trimethylphenol, the reaction is carried out at specific temperatures and pressures in the presence of a novel catalyst containing amorphous titanium components to achieve high selectivities. google.com The liquid hourly space velocity (LHSV) is also a critical parameter that is carefully controlled. google.com

In the context of formylation reactions of phenols, which can be a precursor step to obtaining the hydroxymethyl group, the choice of reagents and reaction conditions significantly impacts the outcome. orgsyn.orgorgsyn.org The use of magnesium dichloride, triethylamine, and paraformaldehyde provides a simple and efficient method for the ortho-formylation of phenols with good yields. orgsyn.org

Catalyst Selection and Ligand Design for Enhanced Reactivity

The formation of the carbon-carbon bond between the two aromatic rings in this compound is primarily accomplished through transition metal-catalyzed cross-coupling reactions. The choice of catalyst and accompanying ligands is paramount for achieving high reactivity and yield. Palladium and nickel catalysts are the most widely used for these transformations, including Suzuki, Negishi, and Kumada couplings. wikipedia.orgwikipedia.orgmdpi.com

Palladium catalysts are often favored for their high functional group tolerance and broad applicability. wikipedia.org For instance, in Suzuki-Miyaura couplings, which couple an organoboron species with an organohalide, palladium complexes are instrumental. mdpi.com Nickel catalysts, while also highly effective and often more economical, are commonly used in Kumada couplings (organomagnesium reagents) and Negishi couplings (organozinc reagents). wikipedia.orgwikipedia.orgorganic-chemistry.org The catalytic cycle for these reactions typically involves oxidative addition of the organohalide to the metal center, transmetalation with the organometallic reagent, and reductive elimination to form the biaryl product and regenerate the catalyst. youtube.com

Ligand design plays a critical role in modulating the catalyst's electronic and steric properties, thereby enhancing its stability and reactivity. Phosphine ligands are common, ranging from simple triphenylphosphine (B44618) (PPh₃) to more complex, bulky electron-rich phosphines like tricyclohexylphosphine (B42057) (PCy₃) and bidentate ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). wikipedia.orgwikipedia.orgmdpi.com N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong σ-donation and forming robust bonds with the metal center, leading to highly active and stable catalysts. organic-chemistry.orgorganic-chemistry.org The selection of the ligand can dramatically influence the reaction's success, especially when dealing with less reactive substrates or sterically hindered coupling partners. organic-chemistry.orgnih.gov

Table 1: Catalyst and Ligand Systems in Biaryl Synthesis

Coupling Reaction Typical Catalyst Common Ligands Key Characteristics
Suzuki-Miyaura Palladium (e.g., Pd(PPh₃)₄, Pd/C) Phosphines (PPh₃, Buchwald ligands), NHCs Tolerant to various functional groups; often uses environmentally benign boronic acids. mdpi.comnih.gov
Kumada Nickel (e.g., NiCl₂(dppe)), Palladium Diphosphines (dppe, dppp), NHCs Utilizes highly reactive Grignard reagents; requires careful substrate selection due to reagent basicity. wikipedia.orgorganic-chemistry.org
Negishi Palladium (e.g., PdCl₂(PPh₃)₂), Nickel (e.g., Ni(acac)₂) Phosphines (PPh₃, P(t-Bu)₃, SPhos), TMEDA Employs organozinc reagents, which are more functional-group tolerant than Grignards but require anhydrous conditions. wikipedia.orgorganic-chemistry.orgnih.gov

Solvent Effects and Reaction Medium Engineering

The solvent is not merely an inert medium but an active participant that can significantly influence reaction rates, catalyst stability, and product yields. In the synthesis of biaryl compounds like this compound, common solvents include ethers like tetrahydrofuran (THF) and diethyl ether, which are effective at solvating the organometallic reagents used in Kumada and Negishi couplings. youtube.comgoogle.com Aromatic hydrocarbons such as toluene (B28343) are also frequently employed, particularly in industrial processes. google.com

The choice of solvent can be critical for solubility and temperature control. For instance, a patent for a related hydroxymethyl phenol synthesis specifies toluene for dissolving one reactant and THF for the Grignard reagent, highlighting how different solvents can be optimal for different stages of a reaction sequence. google.com The water content in the solvent can also be a crucial factor, with some processes requiring anhydrous conditions to prevent quenching of highly reactive organometallic intermediates. google.com

In recent years, "green chemistry" principles have driven research into more environmentally benign reaction media. Water has been successfully used as a solvent for some Suzuki-Miyaura couplings, often with a heterogeneous catalyst like palladium on carbon (Pd/C), which simplifies product isolation and catalyst recycling. nih.gov The use of aqueous solvent mixtures, such as THF/H₂O, has also been shown to improve certain nickel-catalyzed Suzuki couplings. mdpi.com

Table 2: Solvent Influence on Synthesis of Phenolic Biaryls

Solvent System Reaction Type Observations Reference
Toluene Grignard-based coupling Preferred for dissolving aryl halide starting materials; low water content is critical. google.com
Tetrahydrofuran (THF) Kumada, Negishi Coupling Standard solvent for Grignard and organozinc reagents. youtube.comgoogle.com
Water Suzuki-Miyaura Coupling Enables use of heterogeneous catalysts (Pd/C) and simplifies workup; promotes green chemistry. nih.gov
THF / H₂O Nickel-catalyzed Suzuki The presence of water was found to remarkably improve the one-pot process. mdpi.com
p-Cresol Polyester Synthesis Can act as a "reactive solvent" to activate diacids for polymerization. nih.gov

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter that directly controls the kinetics of the synthetic reactions. Generally, elevating the temperature increases the reaction rate, but it can also promote undesirable side reactions, such as homo-coupling of the organometallic reagent, or lead to catalyst decomposition. Therefore, an optimal temperature range must be established for each specific transformation.

Many cross-coupling reactions are performed at elevated temperatures, often under reflux conditions, to ensure a reasonable reaction time. youtube.com For example, a process for producing trimethylphenol involves carrying out the reaction at temperatures around 470°C. google.com However, other reactions, particularly those involving highly reactive reagents, may require low temperatures to maintain selectivity. A Kumada coupling used to synthesize polythiophenes, for instance, initially required subzero temperatures. wikipedia.org

For less reactive substrates, such as bromophenols in Suzuki-Miyaura couplings, conventional heating may not be sufficient. In such cases, microwave irradiation has been shown to provide significantly better results by rapidly and efficiently heating the reaction mixture, leading to shorter reaction times and improved yields. nih.gov Pressure is a less commonly varied parameter in these lab-scale liquid-phase reactions but can be relevant in gas-phase industrial processes or when volatile reagents are used at high temperatures. google.com

Table 3: Effect of Temperature on Reaction Outcomes

Reaction / Substrates Temperature Method Outcome Reference
Kumada Coupling (Vinyl Halide) Low Temperature Conventional High yield (80%) obtained at low temperature. youtube.com
Suzuki Coupling (Bromophenols) Elevated Microwave Irradiation Significantly better results compared to conventional heating. nih.gov
Suzuki Coupling (Iodophenols) Elevated Conventional Heating Standard heating was sufficient for the more reactive iodophenols. nih.gov
Phenol Methylation ~470°C Continuous Flow Reactor High temperature and pressure (50 psig) used for alkylation. google.com

Protecting Group Strategies for Selective Functionalization

The synthesis of this compound is complicated by the presence of two acidic protons on the phenolic hydroxyl (-OH) and benzylic alcohol (-CH₂OH) groups. These functional groups are incompatible with many of the conditions required for cross-coupling reactions, especially those involving highly basic and nucleophilic organometallic reagents like Grignard or organolithium species. Therefore, a robust protecting group strategy is essential. jocpr.com

Protecting groups are temporarily installed on reactive functional groups to prevent them from interfering with a desired chemical transformation elsewhere in the molecule. slideshare.net For hydroxyl groups, common choices include converting them into silyl (B83357) ethers, alkyl ethers, or acetals. highfine.com

Silyl ethers, such as trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS), are widely used due to their ease of installation and removal. highfine.com Their stability varies, which can be exploited for selective deprotection. For example, TMS is easily cleaved under very mild acidic conditions, while TBS is more robust and TIPS is even more so. highfine.com This differential stability is a cornerstone of orthogonal protection, where one protecting group can be removed selectively in the presence of another. jocpr.com This would be critical for differentiating the phenolic and benzylic hydroxyls in the target molecule if further selective modification were required.

The choice of protecting group depends on its stability to all subsequent reaction conditions and the mildness of the conditions required for its eventual removal. jocpr.comutsouthwestern.edu For example, a carbamate (B1207046) protecting group might require harsh reductive conditions for removal, whereas silyl ethers can often be removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) under mild conditions. highfine.comnih.gov

Table 4: Common Protecting Groups for Hydroxyl Functions

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Stability
tert-Butyldimethylsilyl TBDMS or TBS TBDMS-Cl, Imidazole TBAF; Acetic Acid Stable to many reagents, cleaved by acid or fluoride ions. highfine.com
Trimethylsilyl TMS TMS-Cl, Imidazole Mild acid (e.g., K₂CO₃/MeOH) Very labile; sensitive to acid and base. highfine.com
Triisopropylsilyl TIPS TIPS-Cl, Imidazole TBAF; Acid Sterically hindered and more stable than TBS. highfine.com
Methoxymethyl ether MOM MOM-Cl, DIEA Strong Acid (e.g., HCl) Stable to base, nucleophiles, and reduction. highfine.com
Benzyl ether Bn BnBr, NaH Hydrogenolysis (H₂, Pd/C) Robust; stable to acid and base. slideshare.net
p-Methoxybenzyl ether PMB PMB-Cl, NaH Oxidative (DDQ, CAN); Strong Acid Can be removed selectively in the presence of a Benzyl (Bn) group. highfine.com

Advanced Chemical Transformations and Reaction Mechanisms of 2 3 Hydroxymethylphenyl Phenol

Reactivity Profiles of Phenolic Hydroxyl Groups

The phenolic hydroxyl group in 2-(3-Hydroxymethylphenyl)phenol significantly influences the reactivity of the aromatic rings. It is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. ucalgary.caresearchgate.net This activation facilitates a variety of reactions at the positions ortho and para to the hydroxyl group.

Electrophilic Aromatic Substitution Reactions

Phenols are highly susceptible to electrophilic aromatic substitution reactions due to the electron-donating nature of the hydroxyl group, which increases the electron density of the aromatic ring. researchgate.netbyjus.com This heightened reactivity allows for substitutions to occur under milder conditions than those required for benzene (B151609). ucalgary.ca Key electrophilic substitution reactions applicable to this compound include:

Nitration: Treatment with dilute nitric acid at low temperatures can introduce nitro groups at the ortho and para positions relative to the hydroxyl group. researchgate.netbyjus.com

Halogenation: Phenols readily react with halogens, such as bromine in a non-polar solvent, to yield monobromophenols. byjus.commlsu.ac.in In the presence of aqueous bromine, polysubstitution occurs, leading to the formation of tribromophenol. byjus.commlsu.ac.in

Sulfonation: The reaction with sulfuric acid can lead to the formation of o-hydroxy benzene sulfonic acid at lower temperatures and p-hydroxy benzene sulfonic acid at higher temperatures. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, typically at the para position. slchemtech.comlibretexts.org

The directing influence of the substituents on the two aromatic rings of this compound will guide the position of electrophilic attack. The hydroxyl group strongly directs ortho and para, while the hydroxymethylphenyl group will also influence the substitution pattern.

Oxidative Coupling Reactions to Biaryl Compounds

Phenolic compounds can undergo oxidative coupling to form C-C or C-O bonds, leading to the synthesis of biaryl compounds. wikipedia.orgnih.gov These reactions are often catalyzed by transition metal complexes and can proceed through various mechanisms, including radical-radical coupling or the addition of a phenoxy radical to another phenol (B47542) molecule. wikipedia.orgnih.gov The synthesis of C2-symmetric hydroxylated biphenyls can be achieved through the oxidative coupling of natural phenols. cnr.it

The intramolecular variant of this reaction can yield spirocyclic phenol-dienone products, though it requires specific geometric arrangements of the coupling partners. wikipedia.org For this compound, both intramolecular and intermolecular oxidative coupling reactions are conceivable, potentially leading to complex polycyclic structures or larger oligomeric and polymeric materials. The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) is influenced by the reaction conditions and the catalyst used. nih.gov

Acylation and Esterification Reactions

The phenolic hydroxyl group of this compound can be acylated or esterified. While phenols react slowly with carboxylic acids, their reaction with more reactive acylating agents like acyl chlorides and acid anhydrides is more efficient. libretexts.orgyoutube.com

The process often involves converting the phenol to its more reactive phenoxide form by treatment with a base like sodium hydroxide. libretexts.org This nucleophilic phenoxide then readily attacks the electrophilic carbonyl carbon of the acylating agent.

Acylating AgentConditionsProduct
Acyl Chloride (e.g., Ethanoyl chloride)Room temperaturePhenyl ester + Hydrogen chloride
Acid Anhydride (e.g., Ethanoic anhydride)Gentle warmingPhenyl ester + Carboxylic acid

This table summarizes the general conditions for the acylation and esterification of phenols.

Transformations Involving the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) attached to one of the phenyl rings of this compound provides another site for chemical modification.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde and subsequently a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For instance, the hydroxymethyl group of certain phenolic compounds can be transformed into a benzotriazole (B28993) moiety. nih.gov

The selective oxidation of the hydroxymethyl group in the presence of the phenolic hydroxyl group requires careful selection of oxidizing agents. Milder oxidizing agents are typically used to stop the oxidation at the aldehyde stage, while stronger oxidizing agents will lead to the carboxylic acid.

Etherification and Alkylation Reactions

The hydroxyl group of the hydroxymethyl moiety can undergo etherification and alkylation reactions. Etherification involves the reaction of the alcohol with an alkyl halide or other alkylating agent, typically in the presence of a base. This reaction converts the hydroxyl group into an ether linkage (-OR).

Alkylation can also be achieved through various methods, including the use of alkyl halides or the reaction with olefins in the presence of an acid catalyst. slchemtech.comgoogle.com These reactions provide a means to introduce a wide variety of alkyl groups, modifying the steric and electronic properties of the molecule.

Formation of Schiff Base Derivatives

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine or imine group), are significant compounds in coordination chemistry and materials science. scispace.comresearchgate.net While this compound does not inherently contain a carbonyl group required for direct condensation with a primary amine, its derivatives can be readily converted into Schiff bases.

The synthetic pathway to Schiff base derivatives of this compound typically involves an initial oxidation step. The primary alcohol of the hydroxymethyl group can be oxidized under controlled conditions to yield the corresponding aldehyde, 2-hydroxy-3-formyl-biphenyl. This aldehyde intermediate is then susceptible to condensation with a variety of primary amines to form the target Schiff base derivatives. organic-chemistry.orgmasterorganicchemistry.com The general reaction is a condensation where a molecule of water is eliminated. masterorganicchemistry.com

The reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the stable imine. masterorganicchemistry.com This process allows for the introduction of a wide array of substituents into the molecule, depending on the choice of the primary amine.

Below is a table illustrating the potential Schiff base derivatives that can be formed from the aldehyde derivative of this compound with various primary amines.

Primary AmineResulting Schiff Base Derivative Name
Aniline2-(3-((Phenylimino)methyl)phenyl)phenol
4-Methoxyaniline2-(3-(((4-Methoxyphenyl)imino)methyl)phenyl)phenol
2-Aminophenol2-(3-(((2-Hydroxyphenyl)imino)methyl)phenyl)phenol
Benzylamine2-(3-((Benzylimino)methyl)phenyl)phenol

This table presents hypothetical derivatives based on established chemical principles of Schiff base formation.

Functional Group Interconversions and Derivatization

The two hydroxyl groups of this compound—one phenolic and one benzylic—offer multiple avenues for functional group interconversions and derivatization, enabling the synthesis of a diverse range of molecules.

Introduction of Heteroatoms and Complex Moieties

The introduction of heteroatoms such as nitrogen, sulfur, and halogens can significantly alter the chemical and physical properties of this compound.

Nitrogen: The phenolic hydroxyl group can be converted into an amino group through multi-step sequences. One established method for converting phenols to anilines is the Smiles rearrangement. psu.edursc.org This process would involve converting the phenol to a 2-aryloxy-2-methylpropanamide, which then rearranges to an N-aryl derivative that can be hydrolyzed to the corresponding aniline. psu.edursc.org Direct amination is challenging, but derivatization of the hydroxyl group followed by nucleophilic substitution is a viable strategy. For instance, conversion of the hydroxyl groups to tosylates followed by displacement with an azide (B81097) and subsequent reduction can yield amines. nih.gov

Sulfur: Thiol groups can be introduced onto the aromatic ring via C-H bond functionalization. For phenols, Co(II)-catalyzed reactions with thiols can lead to regioselective synthesis of 2-(aryl/alkylthio)phenols. nih.gov

Halogens: Halogenation of the phenolic ring can be achieved using various reagents. Electrophilic halogenation with agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, respectively, onto the activated aromatic ring. The regioselectivity (ortho or para to the hydroxyl group) can be controlled by the choice of solvent and reaction conditions. mlsu.ac.in

Beyond single heteroatoms, more complex moieties can be attached through the hydroxyl groups via esterification or etherification reactions. For example, reaction with acid chlorides or anhydrides in the presence of a base will form esters at one or both hydroxyl groups. google.com

Regioselective Functionalization Strategies

A key challenge in the derivatization of this compound is achieving regioselectivity—the selective reaction at one of the multiple reactive sites. These sites include the two different hydroxyl groups, and the ortho- and para-positions on the phenolic ring.

The phenolic hydroxyl and the benzylic alcohol exhibit distinct reactivities. The phenolic hydroxyl is more acidic and can be selectively deprotonated to form a phenoxide ion. This enhances its nucleophilicity for reactions like etherification and activates the aromatic ring for electrophilic substitution. mlsu.ac.in The benzylic alcohol is more akin to a standard primary alcohol and is more readily oxidized or substituted under specific conditions.

Strategies for regioselective functionalization often rely on these intrinsic reactivity differences or the use of protecting groups.

Selective Reactions based on Intrinsic Reactivity:

O-Alkylation/O-Acylation: Under carefully controlled conditions (e.g., using a mild base like K₂CO₃), the more acidic phenolic hydroxyl can be selectively alkylated or acylated over the less acidic benzylic alcohol.

Electrophilic Aromatic Substitution: The phenoxide, formed by deprotonation of the phenol, strongly directs incoming electrophiles to the ortho and para positions. mlsu.ac.in Given the substitution pattern of this compound, the positions ortho and para to the hydroxyl group are key targets for reactions like nitration, halogenation, and Friedel-Crafts reactions. Temperature can also play a role; for example, in sulfonation of phenol, the ortho isomer is favored at lower temperatures, while the para isomer dominates at higher temperatures. mlsu.ac.in

The following table summarizes potential regioselective reactions.

Reagent/ConditionTarget SiteReaction TypePotential Product
1. NaH, then CH₃IPhenolic -OHWilliamson Ether Synthesis2-(3-(Hydroxymethyl)phenyl)anisole
Acetic Anhydride, Pyridine (low temp)Phenolic -OHEsterification2-Hydroxy-3'-(hydroxymethyl)biphenyl-1-yl acetate (B1210297)
MnO₂Benzylic -OHOxidation3-(2-Hydroxyphenyl)benzaldehyde
Dilute HNO₃Aromatic Ring (ortho/para to -OH)Nitratione.g., 2-(3-Hydroxymethylphenyl)-4-nitrophenol

This table presents hypothetical reactions to illustrate regioselective principles.

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves identifying key intermediates and analyzing the energetic profiles of transition states.

Elucidation of Reaction Intermediates

The transformations of this compound proceed through various transient species, the nature of which depends on the reaction type.

Electrophilic Aromatic Substitution: In reactions such as nitration or halogenation of the phenolic ring, the mechanism involves the formation of an electrophile that attacks the electron-rich aromatic ring. This leads to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The subsequent loss of a proton from this intermediate restores the aromaticity of the ring.

Phenoxy Radicals: In oxidative coupling reactions or certain decomposition pathways, homolytic cleavage of the phenolic O-H bond can occur, generating a phenoxy radical. rsc.org This radical intermediate is stabilized by delocalization of the unpaired electron across the aromatic ring. Such intermediates are key in the biosynthesis of many natural products. rsc.org

Carbinolamine Intermediates: As mentioned in the context of Schiff base formation (Section 3.2.3), the reaction of the aldehyde derivative with a primary amine proceeds through a tetrahedral carbinolamine (or hemiaminal) intermediate. This species is typically unstable and readily eliminates water to form the final imine product. masterorganicchemistry.com

Meisenheimer Intermediates: In nucleophilic aromatic substitution reactions, such as those that might occur in a Smiles rearrangement to introduce a nitrogen atom, a Meisenheimer complex can be formed. psu.edu This is a negatively charged intermediate resulting from the addition of a nucleophile to the electron-deficient aromatic ring.

Transition State Analysis in Key Transformations

Transition state theory provides a framework for understanding reaction rates and selectivity by analyzing the structure and energy of the transition state—the highest energy point along the reaction coordinate. Computational chemistry is a powerful tool for these analyses. usda.gov

For reactions involving this compound, transition state analysis can elucidate key aspects of its reactivity:

Ortho vs. Para Selectivity: In electrophilic substitution on the phenolic ring, the preference for substitution at the ortho or para position is determined by the relative energies of the respective transition states leading to the sigma complex intermediates. Computational models, such as those using semi-empirical (PM3) or ab initio methods, can calculate these energy barriers. usda.gov Factors influencing the transition state energy include electronic effects (stabilization of the positive charge) and steric hindrance, which is often greater for the ortho position. usda.gov

Reaction Rates: The absolute rate of a reaction is related to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. By calculating this barrier, computational methods can predict how changes in the reactant structure or reaction conditions will affect the reaction rate. For instance, ab initio transition state theory based master equation (AI-TST-ME) methods have been used to compute the rate constants for the decomposition of phenol. rsc.org

A conceptual framework for analyzing the transition state of a key transformation, such as the hydroxymethylation of a phenol (the reverse of which is relevant to our starting material's synthesis), is outlined below.

Transformation StepReactantsTransition State (TS)Products/IntermediatesKey Analytical Insights
Electrophilic AttackPhenoxide + Formaldehyde[Phenoxide---CH₂O]‡ complex with partial bond formationHydroxymethylphenolate intermediate (sigma complex)Calculation of TS energy (ΔE‡) predicts ortho vs. para selectivity. usda.gov
Proton AbstractionIntermediate + H₂O[Intermediate---H---OH₂]‡ complex with partial bond breaking/formationHydroxymethylphenol + OH⁻This step is typically very fast with a low energy barrier.

This conceptual table illustrates the principles of transition state analysis for a relevant phenolic reaction.

Spectroscopic and Structural Characterization Techniques for 2 3 Hydroxymethylphenyl Phenol

Advanced Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bond types.

For 2-(3-Hydroxymethylphenyl)phenol, the FT-IR spectrum provides clear evidence for its key functional groups. A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of both the phenolic hydroxyl and the primary alcohol (hydroxymethyl) groups. researchgate.net The broadness of this peak often suggests the presence of hydrogen bonding.

The C-H stretching vibrations of the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. The presence of the hydroxymethyl group is further confirmed by C-H stretching vibrations of the CH₂ group, which are expected around 2850-2960 cm⁻¹.

The C-O stretching vibrations provide further structural information. The C-O stretch of the phenolic group is typically found in the 1200-1260 cm⁻¹ region, while the C-O stretch of the primary alcohol is expected around 1000-1080 cm⁻¹. Aromatic C=C stretching vibrations are observed as a series of bands in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene (B151609) rings.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Functional Group
O-H Stretch 3200-3600 (broad) Phenolic OH, Alcoholic OH
Aromatic C-H Stretch 3000-3100 Ar-H
Aliphatic C-H Stretch 2850-2960 -CH₂-
Aromatic C=C Stretch 1450-1600 Ar C=C
C-O Stretch (Phenol) 1200-1260 Ar-OH
C-O Stretch (Alcohol) 1000-1080 -CH₂-OH

Raman Spectroscopy for Structural Elucidation and Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. bruker.com It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information for structural elucidation.

In the Raman spectrum of this compound, the aromatic ring vibrations are typically prominent. The ring breathing modes of the substituted benzene rings would produce strong and sharp bands, often in the 800-1000 cm⁻¹ and 1600 cm⁻¹ regions. nih.gov The symmetric C-C stretching vibrations of the biphenyl (B1667301) linkage would also be Raman active.

While O-H stretching vibrations are generally weak in Raman spectra, the C-H stretching vibrations of both the aromatic rings and the hydroxymethyl group would be observable. The information from Raman spectroscopy, when combined with FT-IR data, allows for a more complete picture of the vibrational modes of the molecule and confirms the presence of the key structural features.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

In the ¹H NMR spectrum of this compound, the aromatic protons would resonate in the downfield region, typically between δ 6.5 and 8.0 ppm. Due to the substitution pattern, the aromatic signals would likely appear as complex multiplets. The protons on the phenol-bearing ring will have different chemical shifts from those on the hydroxymethyl-bearing ring.

The protons of the hydroxymethyl group (-CH₂OH) would give rise to a characteristic singlet or a multiplet around δ 4.5-5.0 ppm. The hydroxyl protons of both the phenolic and alcoholic groups are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding and exchange. Deuterium exchange experiments can be used to confirm these hydroxyl proton signals.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 6.5 - 8.0 Multiplets
Methylene Protons (-CH₂-) ~4.5 - 5.0 Singlet or Multiplet
Phenolic Hydroxyl Proton (-OH) Variable (broad singlet) Broad Singlet
Alcoholic Hydroxyl Proton (-OH) Variable (broad singlet) Broad Singlet

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low (about 1.1%), the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, the aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon atom attached to the phenolic hydroxyl group (C-OH) would be significantly deshielded and appear at the lower end of this range. Similarly, the carbon atoms at the point of the biphenyl linkage would also be deshielded. The carbon of the hydroxymethyl group (-CH₂OH) would appear in the aliphatic region, typically around δ 60-70 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic Carbons 110 - 160
Methylene Carbon (-CH₂-) 60 - 70

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. github.io For this compound, COSY would be instrumental in identifying which aromatic protons are adjacent to each other on the same ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton signal of the -CH₂- group would show a cross-peak with the corresponding carbon signal in the HMQC/HSQC spectrum.

By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a molecule. nih.gov For this compound (C₁₃H₁₂O₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This level of precision is essential for confirming the identity of the compound in complex mixtures or when validating a synthetic product. Techniques such as Fourier-transform ion cyclotron resonance mass spectrometry (FTICR-MS) offer the ultrahigh resolution necessary to separate and identify components in complex samples like bio-oils, where numerous compounds with similar masses may be present. rsc.orgnih.gov

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions serves as a molecular fingerprint, providing valuable information for structural confirmation. The fragmentation of phenolic compounds often involves characteristic losses. docbrown.infodocbrown.info For instance, the fragmentation of phenols can proceed through the loss of a hydrogen atom, carbon monoxide, or the formyl radical (CHO). docbrown.info In the case of this compound, potential fragmentation pathways could involve cleavage of the hydroxymethyl group or fragmentation of the aromatic rings. Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows researchers to piece together the molecule's structure. researchgate.netnih.gov The fragmentation of similar phenolic structures, such as those found in liquid smoke, has been used to identify specific derivatives by their characteristic m/z values. purdue.edu

Table 1: Potential Mass Spectrometry Data for this compound

Analysis Type Information Obtained Example Data (Theoretical)
Molecular Ion Peak (M+) Nominal molecular weightm/z 200
High-Resolution Mass Exact molecular weight and elemental compositionm/z 200.0837 (for C₁₃H₁₂O₂)
Major Fragment Ions Structural motifs and functional groupsm/z 183 (loss of OH), m/z 171 (loss of CH₂OH), m/z 107 (phenolic fragment)

X-ray Crystallography for Solid-State Structural Determination

By diffracting X-rays through a single crystal of this compound, scientists can obtain a detailed electron density map, which is then used to determine the exact coordinates of each atom. uol.de This analysis reveals crucial bond parameters, such as the lengths of the C-C and C-O bonds and the angles between them. For similar complex structures, single-crystal X-ray diffraction has been used to determine the atomic arrangement with high precision. nih.govjst.go.jpresearchgate.net The resulting structural data, including unit cell dimensions and space group, provide a definitive confirmation of the compound's covalent framework. researchgate.net

Table 2: Illustrative Crystallographic Data for a Phenolic Compound

Parameter Description Example Value
Crystal System The crystal system to which the compound belongs.Monoclinic
Space Group The symmetry group of the crystal.P2₁/c
a, b, c (Å) The lengths of the unit cell axes.a = 19.8172, b = 4.7217, c = 12.3106
α, β, γ (°) The angles of the unit cell.β = 104.005
Volume (ų) The volume of the unit cell.1117.67
Z The number of molecules per unit cell.4
Note: The data in this table are for a related compound, 2-((E)-{[4-(Hydroxymethyl)phenyl]imino}methyl)phenol, and serve as an illustrative example. researchgate.net

Beyond the individual molecular structure, X-ray crystallography reveals how molecules of this compound pack together in the crystal lattice. acs.org This includes the identification and characterization of intermolecular forces such as hydrogen bonds and π-π stacking interactions. mdpi.com The hydroxyl groups of this compound are expected to participate in hydrogen bonding, which would significantly influence the crystal packing. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. In similar structures, hydrogen bonds and C-H···π interactions have been shown to stabilize the crystal packing, often forming two-dimensional arrays. nih.govresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores, which in this case are the phenyl rings.

The presence of hydroxyl and hydroxymethyl groups, acting as auxochromes, can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect). uomustansiriyah.edu.iq The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of substituted phenols. For example, phenol (B47542) itself has a primary absorption band around 203.5 nm and a secondary, less intense band around 255 nm. uomustansiriyah.edu.iq The specific λmax values for this compound can be influenced by the solvent polarity due to interactions with the hydroxyl groups. smolecule.com Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the experimental UV-Vis spectra. researchgate.netbohrium.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's structure, particularly the nature of its chromophores and the presence of conjugated π-electron systems.

For this compound, the primary chromophores are the two aromatic (phenyl) rings. The absorption of UV radiation by this molecule predominantly leads to π → π* transitions, where an electron from a bonding π orbital is excited to an antibonding π* orbital. libretexts.org These transitions are typically characterized by high molar absorptivity. libretexts.org The presence of hydroxyl (-OH) and hydroxymethyl (-CH₂OH) substituents on the phenyl rings acts to modify the energy of these transitions. These groups, known as auxochromes, can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

The electronic spectrum of a molecule is influenced by its chemical environment. In the case of phenolic compounds, the position of the absorption bands can be sensitive to the polarity of the solvent. Furthermore, changes in pH can significantly alter the UV-Vis spectrum. In alkaline solutions, the phenolic hydroxyl group can deprotonate to form a phenoxide ion. This increases electron delocalization across the aromatic system, typically resulting in a pronounced red shift of the absorption bands.

While specific experimental data for this compound is not extensively detailed in foundational literature, the expected transitions can be inferred from data on similar phenolic compounds. The electronic spectrum is expected to show characteristic bands for the π → π* transitions of the substituted aromatic rings.

Table 1: Typical UV-Vis Absorption Data for Related Phenolic Compounds

CompoundSolventλmax (nm) (Transition)Reference
PhenolWater210 (π → π), 270 (π → π)General Textbook Data
Phenoxide IonWater235 (π → π), 287 (π → π)General Textbook Data
AcetoneNot specified195 (π → π), 274 (n → π) bspublications.net

Theoretical and Computational Investigations of 2 3 Hydroxymethylphenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to view the molecular world. For a molecule like 2-(3-Hydroxymethylphenyl)phenol, these calculations can elucidate its fundamental electronic properties and predict its behavior in various chemical environments.

Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and equilibrium geometry of medium-sized organic molecules like this compound.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a commonly employed level of theory for such optimizations on phenolic and biphenyl (B1667301) compounds. tandfonline.com The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For this compound, a critical parameter would be the dihedral angle between the two phenyl rings, which dictates the degree of conjugation and steric hindrance.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT

ParameterBond/AngleTypical Calculated Value
Bond LengthC-C (inter-ring)~1.49 Å
C-O (phenolic)~1.36 Å
C-O (hydroxymethyl)~1.43 Å
Bond AngleC-C-C (within ring)~120°
C-O-H (phenolic)~109°
Dihedral AngleC-C-C-C (between rings)35-50°

Note: The values in this table are illustrative and based on typical results for similar substituted biphenyl compounds. Actual values would be obtained from a specific DFT calculation on this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of the electronic structure. abct.fr

While computationally more demanding than DFT, ab initio calculations can be used to benchmark the results from DFT and to obtain more precise values for properties like ionization potential and electron affinity. For a molecule of the size of this compound, methods like MP2 with a sufficiently large basis set could be employed to refine the understanding of its electronic properties and reaction energetics. These methods are particularly valuable for studying systems where electron correlation effects are significant.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.dersc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can quantify the delocalization of electron density between the two phenyl rings and the interactions involving the hydroxyl and hydroxymethyl substituents. The analysis provides information on the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding intramolecular charge transfer (ICT). The stabilization energy associated with these interactions can be calculated, providing a quantitative measure of their importance.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O (phenolic)π(C-C) (adjacent ring)High
π(C=C) (ring 1)π(C=C) (ring 2)Moderate
LP(1) O (hydroxymethyl)σ*(C-H) (adjacent)Low

Note: This table presents hypothetical, yet chemically reasonable, NBO interactions and their relative strengths. LP denotes a lone pair, and π and σ* represent anti-bonding orbitals.*

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively.

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenolic ring, particularly on the oxygen atom and the π-system of the ring. The LUMO, on the other hand, would likely be distributed over the π-systems of both aromatic rings. Computational software can generate visualizations of these orbitals, providing a clear picture of the electron density distribution. researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the chemical reactivity and stability of a molecule. mdpi.comresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized.

Table 3: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound

Molecular OrbitalTypical Energy (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
Energy Gap (ΔE) 4.0 to 5.0

Note: These energy values are illustrative and are typical for phenolic compounds, based on DFT calculations. The actual values would depend on the specific level of theory and basis set used.

Spectroscopic Property Prediction and Validation

Theoretical and computational chemistry provide powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods based on Density Functional Theory (DFT) are particularly valuable for elucidating its vibrational, magnetic, and electronic spectral characteristics. These computational approaches allow for a detailed assignment of spectral features and a deeper understanding of the molecule's structure-property relationships.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational analysis is a cornerstone of molecular characterization, used to predict the infrared (IR) and Raman spectra of a molecule. These predictions are instrumental in assigning the vibrational modes observed in experimental spectra. For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the optimized molecular geometry and compute its harmonic vibrational frequencies. ijaemr.com

The calculations yield a set of normal modes, each with a corresponding frequency and intensity for both IR and Raman activity. These computed frequencies are typically scaled by an empirical factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov The analysis allows for the unambiguous assignment of complex spectral regions where bands from different functional groups may overlap.

Key vibrational modes for this compound include:

O-H Stretching: Two distinct O-H stretching vibrations are expected, one from the phenolic hydroxyl group and one from the hydroxymethyl group. The phenolic O-H stretch typically appears at a lower frequency due to its attachment to the aromatic ring.

C-H Stretching: Aromatic C-H stretching modes are found above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂OH group appears just below 3000 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the phenolic and alcohol groups are important diagnostic peaks.

Ring Vibrations: The characteristic C=C stretching vibrations of the two phenyl rings appear in the 1400-1600 cm⁻¹ region.

Below is an illustrative table of predicted vibrational frequencies for key functional groups of the molecule.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Phenolic -OHO-H Stretch~3600
Alcoholic -CH₂O-H O-H Stretch~3650
Aromatic C-HC-H Stretch3050-3150
Aliphatic -C H₂-C-H Stretch2900-2980
Aromatic C=CRing Stretch1450-1610
Phenolic C-O C-O Stretch1200-1260
Alcoholic C-O C-O Stretch1000-1050

Note: These are representative values. Actual computed values would depend on the specific level of theory and basis set used.

Computational NMR Chemical Shift Prediction (GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.netymerdigital.com This method, typically performed within a DFT framework, provides reliable predictions for both ¹H and ¹³C NMR spectra.

Calculations are performed on the optimized geometry of this compound. The computed isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These predictions are invaluable for:

Assigning specific signals in the experimental NMR spectrum to the correct nuclei.

Resolving ambiguities in complex spectra where signals may be closely spaced.

Studying the effects of conformation on chemical shifts.

The predicted chemical shifts for this compound would reflect its asymmetric structure, with distinct signals expected for each unique carbon and hydrogen atom. For instance, the protons of the two phenyl rings would show complex splitting patterns and chemical shifts influenced by the electron-donating hydroxyl and hydroxymethyl substituents.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenolic OH4.5 - 5.5-
Alcoholic OH1.5 - 2.5-
-CH₂-~4.6~64
Aromatic CH6.7 - 7.4115 - 130
C-OH (Phenolic)-154 - 158
C-OH (Alcoholic)-140 - 144
Biphenyl C-C-130 - 138

Note: These are estimated chemical shift ranges based on typical values for similar structural motifs.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. researchgate.net It is widely used to predict and interpret UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. nih.gov

For this compound, TD-DFT calculations, often using a functional like B3LYP or CAM-B3LYP, can predict the maximum absorption wavelengths (λ_max) and the nature of the corresponding electronic transitions. researchgate.netresearchgate.net The analysis typically focuses on transitions involving the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The predicted UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the biphenyl chromophore. The calculations can reveal how the hydroxyl and hydroxymethyl substituents modulate the energies of these transitions and influence the absorption spectrum. The effect of different solvents can also be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

Transition TypePredicted λ_max (nm)Oscillator Strength (f)
HOMO → LUMO (π → π)~280-300> 0.1
HOMO-1 → LUMO (π → π)~240-260> 0.1
HOMO → LUMO+1 (π → π*)~210-230> 0.2

Note: These values are illustrative and represent typical electronic transitions for phenolic biphenyl systems.

Reactivity Descriptors and Chemical Activity Analysis

Fukui Functions and Local Reactivity Indices

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. wikipedia.org It is a powerful tool for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. ymerdigital.comresearchgate.net

The Fukui functions are typically condensed to atomic sites, providing numerical values for each atom. Three types of Fukui functions are calculated:

f⁺ : For nucleophilic attack (reactivity towards an electron-donating reagent). This is associated with the LUMO electron density.

f⁻ : For electrophilic attack (reactivity towards an electron-accepting reagent). This is associated with the HOMO electron density.

f⁰ : For radical attack.

For this compound, the Fukui functions would pinpoint specific atoms susceptible to attack. The oxygen atoms of the hydroxyl groups are expected to be primary sites for electrophilic attack (high f⁻), while certain carbon atoms on the aromatic rings, particularly those ortho and para to the activating -OH group, would also show high f⁻ values. Sites for nucleophilic attack (high f⁺) are often located on the carbon atoms attached to the electronegative oxygen atoms.

Atomic SitePredicted High f⁻ (Electrophilic Attack)Predicted High f⁺ (Nucleophilic Attack)
Phenolic Oxygen
Alcoholic Oxygen
Aromatic Carbons (ortho/para to -OH)
Carbon attached to Phenolic -OH
Carbon attached to -CH₂OH

Electrophilicity Index and Global Chemical Hardness/Softness

Chemical Hardness (η): Defined as η ≈ (E_LUMO - E_HOMO) / 2, it measures the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. Soft molecules are more reactive than hard molecules.

Electrophilicity Index (ω): Defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). This index quantifies the ability of a molecule to accept electrons, acting as a global measure of its electrophilic nature.

DescriptorFormulaSignificance
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to deformation; stability
Chemical Softness (S)1 / ηPolarizability; reactivity
Electrophilicity Index (ω)μ² / (2η)Global electrophilic character

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. acs.org It illustrates the three-dimensional charge distribution and helps in identifying the regions susceptible to electrophilic and nucleophilic attack. numberanalytics.comrsc.org The MEP map of this compound is expected to be influenced by its constituent functional groups: the two phenyl rings, the hydroxyl (-OH) group, and the hydroxymethyl (-CH₂OH) group.

The hydroxyl group is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. libretexts.org This results in a region of negative electrostatic potential (red and yellow colors in an MEP map) around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack and hydrogen bond donation. researchgate.net Conversely, the hydrogen atom of the hydroxyl group will be electron-deficient, appearing as a region of positive electrostatic potential (blue color), making it a hydrogen bond donor site. libretexts.org

Computational studies on similar molecules, such as chlorinated biphenyls, have shown a strong correlation between the MEP and the substitution pattern. nih.govresearchgate.net For this compound, the interplay of the electron-donating hydroxyl group and the hydroxymethyl group on the biphenyl framework would create a complex and nuanced MEP map. The regions of negative potential are anticipated to be concentrated around the oxygen atoms, while the hydroxyl hydrogens will be the most positive sites.

Table 1: Theoretical Molecular Electrostatic Potential (MEP) Characteristics of this compound and Related Compounds

Compound/Functional GroupExpected MEP Minimum (around Oxygen)Expected MEP Maximum (around Hydroxyl H)Reference/Theoretical Basis
Phenol (B47542)NegativePositive researchgate.net
Benzyl AlcoholNegativePositive nih.gov
This compoundHighly Negative (Phenolic O) > Negative (Hydroxymethyl O)Highly Positive (Phenolic H) > Positive (Hydroxymethyl H)Theoretical Projection

Note: The values in this table are qualitative and for illustrative purposes, based on theoretical principles of functional group effects.

Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials are of significant interest for their potential applications in optical data storage, image processing, and optical switching. nih.govrochester.edu Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit significant NLO responses. nih.gov The delocalization of π-electrons in these systems can lead to polarization, a phenomenon central to NLO activity. nih.gov

The structure of this compound, with its biphenyl core, provides a π-conjugated system. The hydroxyl group acts as an electron donor, while the hydroxymethyl group can have a weak acceptor character. This donor-acceptor arrangement across the biphenyl bridge can facilitate intramolecular charge transfer (ICT), which is a key factor for enhancing NLO properties. researchgate.net

The NLO response of a molecule is quantified by its hyperpolarizability. Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict these properties. researchgate.net Studies on various phenolic compounds have shown that their NLO properties can be tuned by the nature and position of substituents. researchgate.net For instance, some substituted phenols have shown hyperpolarizability values significantly higher than that of urea, a standard reference material for NLO studies. researchgate.net

The molecular polarizability, a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, is also a crucial parameter. In substituted biphenyls, the polarizability is influenced by the nature of the substituent groups. numberanalytics.com It is expected that the presence of the hydroxyl and hydroxymethyl groups in this compound would lead to a notable molecular polarizability.

Table 2: Theoretical Non-Linear Optical (NLO) and Polarizability Parameters

PropertyTheoretical Value for a Representative Phenolic Compound (Eugenol)Expected Trend for this compoundReference/Theoretical Basis
Mean Polarizability (⟨α⟩)132.66 a.u.Significant, due to π-system and polar groups researchgate.net
Total First Hyperpolarizability (βtot)640.37 a.u.Potentially enhanced due to donor-acceptor nature researchgate.net

Note: The values for Eugenol are from a computational study and are provided for context. The trend for this compound is a theoretical expectation.

Solvation Effects and Environmental Influence Modeling

The properties and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. acs.org Computational solvation models are essential tools for understanding these interactions. numberanalytics.com These models can be broadly categorized as implicit (continuum) models and explicit models. numberanalytics.comwikipedia.org

Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. rsc.orgnumberanalytics.com These models are computationally efficient for predicting how a solvent might affect the stability and electronic properties of a solute. numberanalytics.com For this compound, a polar protic solvent like water or ethanol (B145695) would be expected to form strong hydrogen bonds with the hydroxyl and hydroxymethyl groups. This interaction would likely stabilize the molecule and could influence its conformational preferences and electronic structure. The choice of solvent has been shown to significantly impact the extraction and properties of phenolic compounds. acs.orgnih.govmdpi.com

Explicit solvation models involve the inclusion of individual solvent molecules in the computational simulation. numberanalytics.com While more computationally demanding, this approach allows for a more detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. numberanalytics.com For a molecule like this compound, an explicit model could provide precise information on the orientation and strength of hydrogen bonds with surrounding water or alcohol molecules.

The study of solvent effects is crucial for predicting the behavior of this compound in various chemical and biological environments. For instance, the solubility and reactivity of phenolic compounds are known to be highly dependent on the solvent. nih.govresearchgate.net

Table 3: Common Solvation Models and Their Applicability

Solvation ModelTypeKey FeaturesApplicability to this compoundReference
Polarizable Continuum Model (PCM)ImplicitTreats solvent as a polarizable continuum.Good for general solvent effects on stability and spectra. rsc.orgnumberanalytics.com
Solvation Model based on Density (SMD)ImplicitA universal solvation model based on electron density.Predicting solvation free energies in various solvents. numberanalytics.com
Quantum Mechanics/Molecular Mechanics (QM/MM)Explicit/HybridTreats the solute with quantum mechanics and the solvent with molecular mechanics.Detailed study of specific hydrogen bonding interactions. numberanalytics.com

Application of 2 3 Hydroxymethylphenyl Phenol in Organic Synthesis and Materials Science Precursors

Role as a Key Synthetic Intermediate

The strategic placement of reactive sites in 2-(3-Hydroxymethylphenyl)phenol makes it an important precursor for constructing intricate molecular architectures.

Precursor for Complex Organic Molecules

The presence of both a nucleophilic phenol (B47542) and a primary alcohol allows for sequential or selective functionalization, paving the way for the synthesis of more complex molecules. For instance, the hydroxyl groups can be selectively protected and deprotected, enabling reactions at specific sites. This controlled reactivity is crucial in multi-step syntheses of natural products and other biologically active compounds.

Furthermore, derivatives of this compound, such as alkenyl[2-(hydroxymethyl)phenyl]dimethylsilanes, have been employed in rhodium-catalyzed asymmetric 1,4-additions to create chiral allylsilanes. acs.org These chiral silanes are valuable intermediates for the stereoselective synthesis of molecules with contiguous tertiary and quaternary stereocenters. acs.org

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. mdpi.comfrontiersin.org The structure of this compound provides a scaffold that can be elaborated into various heterocyclic systems. The phenolic hydroxyl group can direct ortho-lithiation or other C-H activation strategies, allowing for the introduction of nitrogen-containing functionalities. Subsequent intramolecular cyclization reactions, often involving the hydroxymethyl group, can then lead to the formation of fused heterocyclic systems. rsc.org The synthesis of nitrogen-containing fused-polycyclic compounds from tyramine (B21549) derivatives using phenol dearomatization is a testament to the versatility of phenolic precursors in constructing complex nitrogenous frameworks. rsc.org

Synthesis of Optically Active Compounds

The development of asymmetric catalytic methods has opened avenues for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The phenolic moiety of this compound can participate in catalytic asymmetric dearomatization (CADA) reactions. nih.gov These reactions, often catalyzed by chiral phosphoric acids, can proceed via divergent intermolecular (3 + 2) cycloadditions or alkylation pathways to generate products with all-carbon quaternary stereocenters in high yields and excellent enantiomeric excess. nih.gov The ability to control the stereochemical outcome by simply adjusting reaction conditions or the sequence of catalyst addition highlights the sophisticated utility of this phenolic precursor in asymmetric synthesis. nih.gov

Development of Advanced Materials

The dual functionality of this compound also makes it a valuable monomer and precursor for the synthesis of a variety of advanced materials with tailored properties.

Monomers for Polymer and Dendrimer Synthesis

Polymers and dendrimers are macromolecules with a wide range of applications, from drug delivery to catalysis. scispace.comnih.gov The hydroxyl groups of this compound can serve as points for polymerization. For example, it can be used in the synthesis of polyesters and polyethers.

More specifically, related di-functional phenols are key components in the synthesis of dendrimers. researchgate.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.govnih.gov The synthesis of dendrimers can be achieved through either a divergent or convergent approach. nih.gov In a divergent synthesis, the dendrimer grows outwards from a central core, while in a convergent synthesis, the branches (dendrons) are built first and then attached to a core. scispace.comnih.gov Phenolic compounds are often used as the core or as the building blocks for the dendrons. researchgate.net For example, 3,5-bis(hydroxymethyl)phenol has been utilized in the convergent synthesis of poly(aryl ether) dendrimers. researchgate.net

Precursors for Dyes and Functional Coatings

The phenolic structure of this compound makes it a suitable precursor for the synthesis of dyes and pigments. atamankimya.comfirsthope.co.in Azo dyes, for instance, are often synthesized from phenolic compounds. atamankimya.com The hydroxymethyl group can be modified to introduce other functionalities that can tune the color and properties of the resulting dye.

In the realm of functional coatings, phenolic resins, derived from the condensation of phenols with formaldehyde, are known for their excellent thermal stability and chemical resistance. icdst.orgresearchgate.net The incorporation of this compound or its derivatives into polymer backbones can be used to develop specialized coatings. google.com For example, hydroxyl-functional monomers are used in the creation of acrylic polymers for various coating applications. google.com Furthermore, organophosphate esters derived from similar phenolic structures are used as flame retardants and plasticizers in polymers and coatings. cymitquimica.com

Ligands for Metal Complexes in Catalysis

The structure of this compound, featuring a phenolic hydroxyl group and a hydroxymethyl group on separate phenyl rings, allows it to function as a bidentate ligand, coordinating with a central metal atom through the oxygen atoms of both the hydroxyl and hydroxymethyl groups. libretexts.orguq.edu.au This chelation can form stable metal complexes, a critical characteristic for effective catalysts. libretexts.orguq.edu.au The formation of such chelates often enhances the stability and modulates the reactivity of the metal center, which is crucial for catalytic applications.

The electronic properties of the ligand, influenced by the electron-donating nature of the hydroxyl and hydroxymethyl groups, can impact the catalytic activity of the metal complex. These groups can increase the electron density on the metal center, which can be beneficial in various catalytic transformations. The steric environment created by the two phenyl rings can also play a significant role in controlling the selectivity of catalytic reactions.

Although direct examples of this compound as a ligand are scarce in the literature, the broader class of phenolic ligands, such as Schiff bases derived from hydroxybenzaldehydes and various amines, has been extensively studied in catalysis. nih.govmdpi.comekb.eg These complexes, particularly with transition metals like copper, nickel, and manganese, have demonstrated catalytic activity in a range of reactions, including oxidation and alkylation. nih.govmdpi.com For instance, chiral salen complexes derived from salicylaldehyde (B1680747) derivatives are effective catalysts in asymmetric synthesis. mdpi.com This suggests that metal complexes of this compound could potentially be explored for similar catalytic applications.

Catalytic Applications and Catalyst Design

The design of catalysts is a multifaceted process that involves the strategic selection of both the metal center and the surrounding ligands to achieve desired activity, selectivity, and stability. rsc.org The unique structural and electronic features of this compound make it an interesting candidate for ligand design in the development of novel catalysts.

The design of ligands for metal-catalyzed reactions is a cornerstone of modern catalysis, enabling control over the catalyst's performance. The bifunctional nature of this compound, with its hydroxyl and hydroxymethyl groups, offers a platform for creating bidentate ligands. The relative positions of these functional groups can influence the geometry and stability of the resulting metal complex, thereby affecting its catalytic properties.

By modifying the backbone of this compound, for example, by introducing different substituents on the phenyl rings, it is possible to fine-tune the steric and electronic properties of the ligand. This "ligand tuning" is a powerful strategy for optimizing catalyst performance for specific organic transformations. For instance, introducing bulky groups could enhance enantioselectivity in asymmetric catalysis, while electron-withdrawing or -donating groups could modulate the reactivity of the metal center.

The synthesis of organo[2-(hydroxymethyl)phenyl]dimethylsilanes and their application in rhodium-catalyzed 1,4-addition reactions highlights the utility of the 2-(hydroxymethyl)phenyl moiety in designing reagents for organic synthesis. acs.org This suggests that the structural motif present in this compound has recognized potential in the development of new chemical methodologies.

Lignin (B12514952), a complex aromatic biopolymer, is a major component of lignocellulosic biomass and represents a significant renewable source of aromatic chemicals. researchgate.netnih.gov The valorization of lignin, particularly its conversion into valuable phenolic compounds, is a key area of research in the development of sustainable chemical processes. nih.govnih.gov Catalytic hydrodeoxygenation (HDO) is a crucial technology for upgrading lignin-derived phenolics into transportation fuels and chemical feedstocks. rsc.orgnankai.edu.cnfrontiersin.org

The catalytic conversion of lignin often involves the cleavage of ether linkages and the removal of oxygen atoms. researchgate.net Phenolic compounds are primary products of lignin depolymerization. nih.gov Catalysts for these processes typically consist of a metal supported on a solid material. rsc.orgnankai.edu.cnmdpi.com While there is no direct evidence of this compound being used as a catalyst or catalyst precursor in lignin valorization, its structural similarity to lignin-derived phenols suggests a potential role.

One possibility is that catalysts designed with ligands like this compound could be employed in the selective transformation of specific lignin-derived phenolic compounds. The interaction between the catalyst and the substrate is critical for achieving high selectivity. A catalyst featuring a phenolic ligand might exhibit a particular affinity for phenolic substrates, potentially leading to enhanced catalytic efficiency in their conversion.

Furthermore, research into the catalytic upgrading of lignin often utilizes model compounds that represent the various linkages and functional groups found in the complex lignin polymer. researchgate.net Given its structure, this compound itself could serve as a model compound to study the catalytic cleavage of C-C bonds between aromatic rings, a challenging but important reaction for breaking down the lignin structure.

The table below summarizes the potential catalytic applications and the underlying rationale based on the structure of this compound and related research.

Potential Application Area Rationale Relevant Research Context
Ligand for Oxidation Catalysis The phenolic and alcohol moieties can form stable complexes with transition metals known to catalyze oxidation reactions.Schiff base complexes with phenolic groups are used as oxidation catalysts. nih.govmdpi.comekb.eg
Ligand for Asymmetric Catalysis The chiral environment created by a properly designed derivative of this compound could induce enantioselectivity.Chiral salen ligands derived from salicylaldehydes are effective in asymmetric synthesis. mdpi.com
Catalyst for Lignin Valorization As a phenolic ligand, it may enhance the catalytic activity towards other phenolic substrates derived from lignin.Catalytic hydrodeoxygenation is a key process for upgrading lignin-derived phenolics. rsc.orgnankai.edu.cnfrontiersin.org
Model Compound for Lignin Depolymerization Its structure represents a C-C linkage between two substituted phenyl rings, relevant to lignin's structure.Model compounds are essential for understanding the mechanisms of lignin conversion. researchgate.net

Future Research Directions and Emerging Paradigms for 2 3 Hydroxymethylphenyl Phenol

Sustainable Synthesis Routes and Green Chemistry Approaches

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2-(3-Hydroxymethylphenyl)phenol, future research is expected to pivot from traditional multi-step syntheses, which may involve harsh conditions or hazardous reagents, towards more sustainable and efficient alternatives. lookchem.com

Biocatalysis: Enzymatic catalysis offers a mild and highly selective approach to synthesizing phenolic compounds. chemistryviews.orgmdpi.com Enzymes such as laccases and peroxidases, known to operate under environmentally friendly conditions, can catalyze the polymerization and modification of phenols. nih.gov Laccase, for instance, uses molecular oxygen as an oxidant, producing water as the only byproduct, and can facilitate the coupling of phenolic residues. nih.gov Research into ene-reductase enzymes, which can aromatize cyclohexanone (B45756) precursors using aerial oxygen, presents a clean and efficient pathway to substituted phenols that could be adapted for this target molecule. chemistryviews.org The use of whole-cell biocatalysts, for example from yeast, is another promising avenue for the esterification and modification of phenolic compounds. mdpi.com

Advanced Catalytic and Synthetic Methods: Green chemistry principles encourage the use of catalytic processes to minimize waste. An iodine-palladium/carbon system in DMSO has been shown to be effective for the aromatization of polysubstituted cyclohexanones to yield functionalized biphenyl (B1667301) phenols, offering a superior method in terms of yield and reaction conditions compared to previous approaches. samipubco.com Microwave-assisted organic synthesis (MAOS) is another key green technique that dramatically reduces reaction times, increases yields, and often leads to purer products compared to conventional heating methods. nih.govrsc.orgfrontiersin.org The application of microwave irradiation to the synthesis of this compound or its precursors could significantly improve the efficiency and environmental footprint of its production. nih.gov

Table 1: Comparison of Green Synthesis Approaches

Approach Key Advantages Potential Application for this compound Relevant Findings
Biocatalysis (Enzymes) High selectivity, mild reaction conditions, biodegradable catalysts. Synthesis via enzymatic aromatization or coupling reactions. chemistryviews.orgnih.gov Ene-reductase can convert cyclohexanones to phenols; laccases and peroxidases can polymerize phenols. chemistryviews.orgnih.gov
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced purity. rsc.orgfrontiersin.org Acceleration of condensation or coupling steps in the synthesis pathway. nih.gov Reduces reaction times from hours to minutes for the synthesis of related chalcones and heterocycles. frontiersin.org
Novel Catalytic Systems High efficiency, use of less toxic reagents, atom economy. Aromatization of a suitable cyclohexanone precursor. samipubco.com Iodine/Pd/C in DMSO provides an efficient method for creating functionalized biphenyl phenols. samipubco.com

Exploration of Novel Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound makes it a candidate for exploring novel chemical transformations. Its reactivity is centered around the phenolic hydroxyl, the benzylic alcohol, and the aromatic systems.

Oxidative Reactions: Phenols are readily oxidized, and this reactivity can be harnessed for synthesis. libretexts.org The phenolic group of the molecule can undergo oxidative coupling reactions, often catalyzed by transition metals, to form new C-C or C-O bonds, leading to the creation of larger, more complex biaryl structures or polymers. wikipedia.org The hydroxymethyl group is also susceptible to oxidation, which could transform it into an aldehyde or a carboxylic acid, thereby introducing new functionalities for further chemical elaboration. smolecule.com

Condensation and Cyclization Reactions: The presence of both hydroxyl groups allows for various condensation reactions. Self-condensation can lead to the formation of dimers and trimers, a process that is fundamental in the chemistry of phenol-formaldehyde resins. researchgate.net The molecule can also react with other nucleophiles or electrophiles, such as amines and aldehydes, to form more complex structures. For instance, intramolecular cyclization could be explored to create novel heterocyclic systems containing a dibenzofuran (B1670420) or related core, which are prevalent in bioactive molecules. sioc-journal.cn

Directed Functionalization: Modern organic synthesis increasingly relies on methods that allow for the selective functionalization of specific C-H bonds. The development of palladium-catalyzed directed meta-olefination of biphenylphenol derivatives showcases a strategy that could be applied to selectively modify the aromatic rings of this compound, enabling the introduction of various functional groups at positions that are difficult to access through classical electrophilic substitution. researchgate.net

Table 2: Potential Chemical Transformations of this compound

Reaction Type Reactive Site(s) Potential Products Significance
Oxidative Coupling Phenolic -OH, Aromatic Rings Poly-phenolic structures, biaryl compounds. wikipedia.org Synthesis of functional polymers and complex natural product analogs.
Oxidation Hydroxymethyl Group (-CH₂OH) Aldehyde (-CHO), Carboxylic Acid (-COOH). Introduction of new reactive handles for further synthesis.
Condensation Both -OH groups, Aromatic Rings Dimers, trimers, polymers, heterocyclic compounds. researchgate.net Development of resin-like materials or novel drug scaffolds.
Directed C-H Functionalization Aromatic C-H bonds Selectively substituted biphenyl derivatives. researchgate.net Precise and efficient synthesis of complex molecular architectures.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT): DFT calculations are invaluable for investigating the electronic structure, optimized geometry, and spectroscopic properties of molecules like this compound. rsc.orgresearchgate.net Such studies can predict infrared (IR) spectra, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps. researchgate.netmdpi.com This information provides deep insights into the molecule's stability, reactivity, and potential for electronic applications. researchgate.net DFT can also be used to model reaction mechanisms, such as C-H activation or oxidation pathways, clarifying the role of catalysts and intermediates. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in various environments. acs.orgrsc.org These simulations can elucidate the nature of interactions between the molecule and solvents, surfaces, or biological macromolecules. rsc.orgrsc.org For example, MD studies can predict how the compound would adsorb onto a material like an alumina (B75360) surface or how it interacts with alginate chains, which is relevant for environmental remediation applications. acs.orgrsc.org In the context of drug design, MD simulations can assess the stability of the compound when bound to a target protein. tandfonline.combohrium.com

Table 3: Application of Computational Methods to this compound

Computational Method Key Insights Provided Relevance to Research
Density Functional Theory (DFT) Optimized geometry, electronic structure, HOMO-LUMO gap, vibrational frequencies, reaction mechanisms. rsc.orgrsc.orgrsc.org Predicts reactivity, stability, spectroscopic properties, and elucidates reaction pathways. researchgate.netmdpi.com
Molecular Dynamics (MD) Interaction with solvents, binding to surfaces, conformational changes, stability of complexes. acs.orgrsc.org Guides development in materials science (e.g., adsorbents) and drug discovery (e.g., ligand-protein binding). tandfonline.combohrium.com
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity or physical properties. Predicts the potential efficacy or properties of novel derivatives before synthesis.

Integration into Supramolecular Chemistry and Nanotechnology

The structural features of this compound make it an excellent building block for constructing higher-order systems through non-covalent interactions.

Supramolecular Assemblies: The hydroxyl groups are capable of forming strong hydrogen bonds, while the phenyl rings can participate in π–π stacking interactions. nih.gov These forces can drive the self-assembly of the molecule into well-defined supramolecular structures such as sheets, tubes, or capsules. The study of how this specific molecule organizes itself and how it can co-assemble with other molecular components is a promising area of research for creating new functional materials.

Nanotechnology Applications: Phenolic compounds have been widely used in nanotechnology for both the synthesis and functionalization of nanoparticles. nih.gov The hydroxyl groups of this compound can act as reducing agents for the "green" synthesis of metal nanoparticles, such as those made of gold (Au) or silver (Ag). nih.govaip.org Furthermore, it can be used as a surface ligand to coat and stabilize nanoparticles, such as magnetite (Fe₃O₄), enhancing their dispersibility and providing sites for further interaction. ncsu.edu Such functionalized nanoparticles have potential applications in targeted drug delivery, environmental remediation for removing pollutants, and catalysis. ncsu.edunih.gov The encapsulation of phenolic compounds within lipid-based nanoparticles is also a strategy to improve their stability and bioavailability for biomedical applications. nih.gov

Table 4: Emerging Roles in Supramolecular Chemistry and Nanotechnology

Area Principle Potential Application
Supramolecular Chemistry Self-assembly via hydrogen bonding and π–π stacking. nih.gov Creation of novel, ordered materials with unique optical or electronic properties.
Nanoparticle Synthesis Phenolic groups act as reducing and capping agents. nih.gov Green synthesis of metallic nanoparticles (e.g., Au, Ag). aip.org
Surface Functionalization Adsorption onto nanoparticle surfaces via hydroxyl groups and aromatic rings. ncsu.edu Stabilization of nanoparticles for use in catalysis, sensing, or drug delivery. ncsu.edunih.gov
Encapsulation Systems Loading into nanocarriers like solid lipid nanoparticles. nih.gov Improving the stability and delivery of the compound for biomedical use.

Development of Functional Derivatives for Specialized Applications

The true potential of this compound lies in its use as a scaffold for creating a diverse library of functional derivatives. The two hydroxyl groups serve as primary handles for chemical modification.

Pharmaceutical Intermediates: Derivatives of closely related structures are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, a similar compound, (R)-(+)-2-(3-N,N-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol, is a crucial precursor for the drug Fesoterodine. google.comgoogle.com By modifying the hydroxymethylphenylphenol core, novel analogs could be synthesized and screened for a wide range of biological activities.

Polymer and Materials Science: Functionalization of the hydroxyl groups, for instance through esterification or etherification, can yield monomers suitable for polymerization. lookchem.com These monomers can be incorporated into polymers to create materials with tailored properties, such as enhanced thermal stability or specific surface characteristics. nsf.gov Bridged biphenylphenol ligands are used to create catalysts for olefin polymerization, suggesting a role for derivatives of this compound in developing advanced catalytic systems. nsf.gov The synthesis of polymers from phenolic monomers using enzymatic methods is also an area of growing interest for creating materials with antioxidant properties. nih.gov

Table 5: Potential Functional Derivatives and Their Applications

Functional Group Introduced Reaction Type Potential Application
Esters Esterification of -OH groups Prodrugs, monomers for polyesters, modifying solubility. google.com
Ethers Etherification of -OH groups Modifying biological activity, intermediates for complex synthesis. lookchem.com
Amines Reductive amination or substitution Pharmaceutical intermediates, ligands for metal complexes. google.com
Halogens Electrophilic halogenation Synthetic handles for cross-coupling reactions (e.g., Suzuki, Sonogashira).
Boronic Acids/Esters Borylation Substrates for Suzuki coupling to build more complex biaryl systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Hydroxymethylphenyl)phenol, and what analytical techniques are essential for confirming its purity and structure?

  • Synthesis : Common methods include coupling reactions (e.g., Ullmann or Suzuki-Miyaura) using 3-hydroxymethylphenylboronic acid derivatives with phenol precursors. Optimization of reaction conditions (e.g., catalyst loading, temperature) is critical for yield improvement .
  • Analytical Techniques :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection.
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for functional group analysis, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration determination .

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound, and what software tools are recommended for data refinement?

  • Procedure : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Data refinement using SHELX programs (e.g., SHELXL for structure solution and refinement) is standard. Hydrogen-bonding networks and torsion angles are analyzed to confirm stereochemistry .
  • Critical Parameters : R-factor (<0.05), wR-factor (<0.15), and goodness-of-fit (S ≈ 1.0) ensure reliability .

Advanced Research Questions

Q. What strategies can be employed to analyze the hydrogen-bonding interactions and crystal packing of this compound using single-crystal X-ray diffraction data?

  • Hydrogen-Bond Analysis : Identify intramolecular O–H⋯π or O–H⋯N interactions (if applicable) and intermolecular bonds (e.g., C–H⋯O) using software like Mercury. Compare bond lengths and angles with literature values for similar phenolic compounds .
  • Crystal Packing : Layer stacking analysis via PLATON or CrystalExplorer highlights π-π interactions and van der Waals forces. For example, parallel ab-plane layers stabilized by aromatic interactions are common in ortho-substituted phenols .

Q. How does the hydroxymethyl group influence the compound’s reactivity in radical-mediated reactions, and what kinetic data are critical for such analyses?

  • Reactivity : The hydroxymethyl group enhances susceptibility to oxidation, forming radical intermediates. Pulse radiolysis studies (e.g., with hydrated electrons or hydroxyl radicals) quantify rate constants (k) for reactions like H-atom abstraction or radical adduct formation .
  • Kinetic Parameters : Measure k values at varying pH and temperature. Compare with analogs (e.g., phenol derivatives lacking hydroxymethyl groups) to isolate substituent effects .

Q. How should researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

  • Cross-Validation : Use complementary techniques (e.g., IR spectroscopy for hydroxyl stretch validation, 2D NMR for connectivity). For conflicting crystallographic data, re-refine structures with alternate constraints or test for twinning .
  • Case Study : If NMR suggests multiple conformers, variable-temperature NMR or DFT calculations (e.g., Gaussian) can resolve dynamic behavior .

Methodological Considerations

Q. What computational approaches are recommended for predicting the electronic properties and stability of this compound?

  • DFT/Molecular Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict redox behavior. Solvent effects (e.g., polarizable continuum models) improve accuracy for solution-phase properties .
  • MD Simulations : Assess thermal stability via NPT ensemble simulations (e.g., in GROMACS) to study decomposition pathways .

Q. What experimental protocols ensure reliable measurement of the compound’s photophysical properties?

  • Fluorescence Studies : Use degassed solvents to minimize quenching. Measure quantum yields via integrating sphere methods (e.g., referencing quinine sulfate). Time-resolved fluorescence detects excited-state proton transfer, if applicable .

Data Contradiction and Validation

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations for this compound?

  • Case Example : If computed bond lengths (DFT) differ from crystallographic data, re-examine basis set adequacy or consider dynamic effects (e.g., thermal motion). Synchrotron radiation improves diffraction resolution for sensitive comparisons .

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